molecular formula C30H27ClN4O3S B15008737 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B15008737
M. Wt: 559.1 g/mol
InChI Key: GYGPVACCAJACFR-UHFFFAOYSA-N
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Description

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a dihydropyridine core, multiple aromatic rings, and various functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the dihydropyridine core and the introduction of various substituents. One common synthetic route involves the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative, such as 3-chloro-4-methylphenyl isocyanate.

    Final Functionalization: The remaining functional groups, such as the cyano and methoxyphenyl groups, can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its dihydropyridine core is reminiscent of calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE would depend on its specific application. In a pharmacological context, it could interact with ion channels, enzymes, or receptors, modulating their activity. The presence of the dihydropyridine core suggests it might act on calcium channels, similar to other dihydropyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: A dihydropyridine calcium channel blocker with similar applications.

Uniqueness

What sets 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. Its potential for diverse chemical modifications and interactions with biological targets makes it a compound of significant interest.

Properties

Molecular Formula

C30H27ClN4O3S

Molecular Weight

559.1 g/mol

IUPAC Name

6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H27ClN4O3S/c1-18-13-14-21(15-23(18)31)34-26(36)17-39-30-22(16-32)28(20-9-5-4-6-10-20)27(19(2)33-30)29(37)35-24-11-7-8-12-25(24)38-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

GYGPVACCAJACFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4)C#N)Cl

Origin of Product

United States

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